(1S,4S)-4-Amino-cycloheptanol
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Overview
Description
(1S,4S)-4-Amino-cycloheptanol is a chiral compound with a unique structure characterized by a seven-membered ring with an amino group and a hydroxyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-4-Amino-cycloheptanol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the choice of solvent and temperature being crucial for achieving high yields and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the reduction of the precursor compounds. The reaction conditions, including pressure and temperature, are optimized to ensure efficient conversion and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1S,4S)-4-Amino-cycloheptanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of cycloheptanone or cycloheptanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(1S,4S)-4-Amino-cycloheptanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (1S,4S)-4-Amino-cycloheptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing physiological processes.
Comparison with Similar Compounds
(1R,4R)-4-Amino-cycloheptanol: A stereoisomer with different spatial arrangement of the amino and hydroxyl groups.
Cycloheptanol: A compound with a similar ring structure but lacking the amino group.
4-Amino-cyclohexanol: A compound with a six-membered ring instead of a seven-membered ring.
Uniqueness: (1S,4S)-4-Amino-cycloheptanol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a seven-membered ring. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
(1S,4S)-4-aminocycloheptan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKRRSCXYJDFE-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC[C@H](C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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